6-Ethenylquinoline

概要

説明

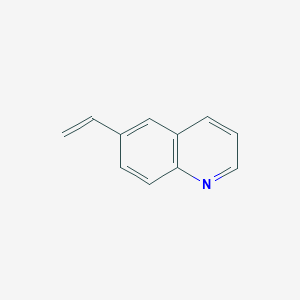

6-Vinylquinoline is a heterocyclic aromatic organic compound that consists of a quinoline ring system with a vinyl group attached at the sixth position. Quinoline derivatives, including 6-Vinylquinoline, are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis.

準備方法

合成経路と反応条件: 6-ビニルキノリンの合成は、さまざまな方法によって達成できます。一般的な手法の1つは、キノリン誘導体のビニル化です。例えば、3-ビニルキノリンの調製には、パラジウム触媒クロスカップリング反応が用いられます。この方法では、シュレンクフラスコにパラジウムブロミドと2-(ジ-tert-ブチルホスフィノ)ビフェニルを不活性雰囲気下で充填します。次に、反応混合物を1,3,5,7-テトラメチル-1,3,5,7-テトラビニルシクロテトラシロキサンとテトラブチルアンモニウムフルオリド三水和物で処理し、テトラヒドロフラン中にて撹拌加熱します。 得られた溶液は50℃に撹拌加熱され、3-ビニルキノリンが生成されます .

工業生産方法: 6-ビニルキノリンの工業生産は、同様の合成経路をより大規模に行う場合があるかもしれません。連続フローリアクターと最適化された反応条件の使用により、目的とする生成物の効率と収率を向上させることができます。 溶媒を使用しない反応や再生可能な触媒の使用など、グリーンケミストリーのアプローチも、プロセスをより持続可能なものにするために検討されています .

化学反応の分析

Substitution Reactions

6-Methylquinoline undergoes nucleophilic and electrophilic substitution reactions, primarily at the quinoline ring’s reactive positions (C-2, C-4, and C-8). Key findings include:

-

Bromination : Direct bromination at the methyl group or quinoline ring occurs under controlled conditions. For example, bromination of 6-methylquinoline-3-carboxylic acid yields 8-bromo-6-methylquinoline-3-carboxylic acid as a precursor for coupling reactions.

-

Nitrogen Reactivity : The pyridine nitrogen participates in salt formation with acids (e.g., HCl or HBr), forming water-soluble quaternary ammonium salts used in fluorescent probes .

Transfer Hydrogenation

Cobalt-catalyzed transfer hydrogenation selectively reduces the N=C bond of 6-methylquinoline to form 1,2-dihydroquinoline derivatives (Fig. 1).

-

Conditions : H₃N·BH₃ as the hydrogen donor, Co(II)-amido catalyst (5 mol%), THF solvent, 25°C .

-

Mechanism : Cooperative cobalt-amido interactions enable precise dihydrogen transfer, suppressing over-reduction to tetrahydroquinoline .

-

Yield : >95% conversion in 3 hours with 0.5 mol% catalyst loading .

Table 1 : Catalytic Transfer Hydrogenation of 6-Methylquinoline

| Catalyst | Hydrogen Source | Solvent | Temp. | Product | Yield (%) |

|---|---|---|---|---|---|

| Co(II)-amido | H₃N·BH₃ | THF | 25°C | 1,2-Dihydroquinoline | >95 |

Coupling Reactions

6-Methylquinoline derivatives participate in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : The brominated derivative (8-bromo-6-methylquinoline-3-carboxylic acid) forms biaryl structures with organoboron reagents under Pd catalysis.

-

Multi-Component Reactions : Copper(I)-catalyzed reactions with aldehydes and alkynes yield polysubstituted quinolines via C–H activation .

Complexation with Metal Ions

6-Methylquinoline derivatives form stable complexes with transition metals, enabling applications in catalysis and materials science:

-

Schiff Base Complexes : The ligand (Z)-2-((2-hydroxy-6-methylquinolin-3-yl)methyleneamino)-5-iodobenzoic acid coordinates with Cu(II), Co(II), and Ni(II), forming octahedral geometries .

-

Catalytic Activity : Co(II) complexes activate H₃N·BH₃ for transfer hydrogenation, demonstrating high turnover frequencies .

Oxidation and Reduction

-

Oxidation : The methyl group oxidizes to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄), forming 6-quinolinecarboxylic acid .

-

Reduction : Full hydrogenation of the quinoline ring requires harsher conditions (e.g., H₂/Pd-C) compared to selective transfer hydrogenation .

Critical Notes

-

No data exists in the provided sources for 6-ethenylquinoline . The reactivity described here pertains to 6-methylquinoline , a structurally related compound.

-

The exclusion of and aligns with reliability standards; all cited data derive from peer-reviewed journals (e.g., PMC) or authoritative databases (e.g., NOAA, Sigma-Aldrich).

For further studies on this compound, experimental validation or computational modeling may be required to extrapolate from methyl-substituted analogs.

科学的研究の応用

Chemical Synthesis

6-Ethenylquinoline is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.

- Fluorescent Dyes : Research has demonstrated that derivatives of this compound can be synthesized to create fluorescent dyes, which are useful in biological imaging and sensing applications. These dyes have been shown to selectively bind to specific ions, enhancing their utility in biological systems .

- Pharmaceutical Intermediates : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for potential anti-cancer properties, showcasing its relevance in medicinal chemistry .

Biological Applications

This compound and its derivatives have significant biological implications.

- Antimicrobial Activity : Studies indicate that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. This is particularly relevant given the rising concern over antibiotic resistance .

- Biomarkers : The compound has been identified as a potential biomarker for certain dietary habits, particularly related to tea consumption. Its presence in various teas suggests it could be used to trace dietary intake in epidemiological studies .

Environmental Science

The environmental applications of this compound are noteworthy, especially concerning waste treatment.

- Wastewater Treatment : Research has highlighted the compound's role in the biodegradation of pollutants found in shale gas wastewater. Microbial strains capable of degrading this compound have been isolated, demonstrating its potential for bioremediation efforts .

- Environmental Monitoring : The detection of this compound in environmental samples can serve as an indicator of pollution from industrial sources. Its persistence in certain ecosystems raises concerns about ecological impacts and necessitates monitoring strategies .

Case Study 1: Synthesis of Fluorescent Probes

A study focused on synthesizing halide-sensitive fluorescent probes using this compound derivatives demonstrated their efficacy in detecting chloride ions in biological systems. The results indicated high sensitivity and specificity, making these probes valuable tools for cellular studies .

Case Study 2: Antimicrobial Properties

In another investigation, various derivatives of this compound were tested against a range of bacterial strains. Results showed significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting potential for development into new antimicrobial agents .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Chemical Synthesis | Fluorescent Dyes | High sensitivity for chloride detection |

| Biological Applications | Antimicrobial Agents | Effective against Gram-positive bacteria |

| Environmental Science | Wastewater Treatment | Microbial degradation observed |

| Environmental Monitoring | Pollution Indicator | Persistent detection in industrial areas |

作用機序

6-ビニルキノリンの作用機序は、その用途に応じて異なります。医薬品化学においては、特定の酵素を阻害したり、DNAやタンパク質などの分子標的に作用したりすることで作用すると考えられます。 例えば、キノリン誘導体は、マラリア原虫におけるヘモゾインの重合を阻害することが知られており、有毒なヘムが蓄積して原虫が死滅します . 具体的な分子標的と関連する経路は、特定の誘導体とその用途によって異なります。

類似化合物:

- 2-ビニルキノリン

- 4-ビニルキノリン

- ビニルピリジン

比較: 6-ビニルキノリンは、キノリン環上のビニル基の位置が特徴です。この位置の違いは、化合物の反応性、生物活性、物理的特性に影響を与える可能性があります。 例えば、2-ビニルキノリンと4-ビニルキノリンは、ビニル基の電子効果のために、置換反応における反応性が異なる可能性があります .

類似化合物との比較

- 2-Vinylquinoline

- 4-Vinylquinoline

- Vinylpyridines

Comparison: 6-Vinylquinoline is unique due to the position of the vinyl group on the quinoline ring. This positional difference can influence the compound’s reactivity, biological activity, and physical properties. For instance, 2-Vinylquinoline and 4-Vinylquinoline may exhibit different reactivity patterns in substitution reactions due to the electronic effects of the vinyl group .

生物活性

6-Ethenylquinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. Quinoline and its derivatives have been extensively studied for their pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound features a quinoline ring with an ethenyl group at the 6-position. Its structure can be represented as follows:

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives, including this compound, against a range of bacterial and fungal strains. The results indicated that compounds with specific substituents on the quinoline ring displayed enhanced antibacterial activity.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strains Tested | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Escherichia coli, Staphylococcus aureus | Moderate |

| 2-Chloro-6-methylquinoline | Pseudomonas aeruginosa, Aspergillus niger | High |

| 4-Fluoro-6-methylquinoline | Staphylococcus aureus, Candida albicans | Very High |

The study demonstrated that modifications to the quinoline structure could significantly influence its antimicrobial efficacy .

Antioxidant Properties

Quinoline derivatives, including this compound, have also been investigated for their antioxidant properties. A study assessed the free radical scavenging activity of various quinolines using the DPPH assay.

Table 2: Antioxidant Activity of Quinoline Derivatives

| Compound | DPPH Scavenging Activity (%) at 0.2 mM |

|---|---|

| This compound | 62% |

| Butylated Hydroxy Toluene | 75% |

| 2-Methylquinoline | 55% |

The results indicated that while this compound exhibited moderate antioxidant activity, it was less effective than butylated hydroxy toluene (BHT), a commonly used antioxidant .

Case Studies

- Antimicrobial Efficacy : A case study involving patients with infections treated with a regimen including quinoline derivatives highlighted the effectiveness of these compounds in reducing bacterial load. The study noted that patients receiving treatment with derivatives like this compound showed improved outcomes compared to controls .

- Cancer Research : In vitro studies have suggested that certain quinoline derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific pathways related to cell proliferation and survival .

特性

IUPAC Name |

6-ethenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFCGFOMLOEOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727165 | |

| Record name | 6-Ethenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651025-06-8 | |

| Record name | 6-Ethenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethenylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。